N-(2-hydroxy-4-nitrophenyl)-2-methoxybenzamide
Description
N-(2-hydroxy-4-nitrophenyl)-2-methoxybenzamide is a chemical compound belonging to the class of benzamides. Benzamides are widely recognized for their diverse applications in various fields, including medicinal chemistry, industrial processes, and biological research. This compound, in particular, is noted for its unique structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-hydroxy-4-nitrophenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-21-13-5-3-2-4-10(13)14(18)15-11-7-6-9(16(19)20)8-12(11)17/h2-8,17H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUOHEZMHDXEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-4-nitrophenyl)-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with 2-amino-4-nitrophenol under specific conditions. The process generally includes the following steps:
Activation of 2-methoxybenzoic acid: This is achieved by converting it into an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amidation Reaction: The activated 2-methoxybenzoic acid is then reacted with 2-amino-4-nitrophenol in the presence of a base such as triethylamine (TEA) or pyridine to form this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-4-nitrophenyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of N-(2-hydroxy-4-aminophenyl)-2-methoxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxy-4-nitrophenyl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-nitrophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitro groups play crucial roles in its biological activity. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions with target proteins, influencing their function.
Comparison with Similar Compounds
N-(2-hydroxy-4-nitrophenyl)-2-methoxybenzamide can be compared with other similar compounds such as:
N-(2-hydroxy-5-nitrophenyl)acetamide: Similar in structure but with an acetamide group instead of a benzamide group.
N-(2-hydroxy-4-nitrophenyl)acetamide: Similar but lacks the methoxy group.
N-(2-hydroxy-3-nitrophenyl)acetamide: Similar but with the nitro group in a different position.
Uniqueness
The presence of both the methoxy and nitro groups in this compound contributes to its unique chemical and biological properties. These functional groups influence the compound’s reactivity and interactions with biological targets, making it distinct from other benzamide derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
